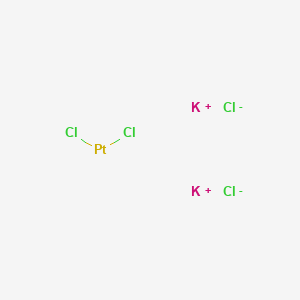
Tetracloro platinato(II) de potasio
Descripción general
Descripción
Potassium tetrachloroplatinate(II) is a chemical compound with the formula K₂PtCl₄. This reddish-orange salt is an important reagent for the preparation of other coordination complexes of platinum. It consists of potassium cations and the square planar dianion PtCl₄²⁻ .
Aplicaciones Científicas De Investigación
Potassium tetrachloroplatinate(II) has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Potassium Tetrachloroplatinate(II) is primarily used as a reagent and inorganic catalyst in various chemical reactions . It is also a potential antitumor agent . Its primary targets include the synthesis of other platinum compounds, organic transformations, and electroplating of metals .
Mode of Action
Potassium Tetrachloroplatinate(II) interacts with its targets through various chemical reactions. For instance, it reacts with bis(dithiolates) to form metal-bis(dithiolates) with applications in laser Q-switch materials, liquid crystals, optical CD recording media, bar code materials, and superconductivity . It also reacts with capping polymers to form shape-control colloidal platinum nanoparticles for catalysis and photocatalysts .
Biochemical Pathways
The chloride ligands on [PtCl4]2− are displaced by many other ligands. Upon reaction with triphenylphosphine, [PtCl4]2− converts to cis-bis(triphenylphosphine)platinum chloride . The anti-cancer drug Cisplatin can similarly be prepared . Enedithiolates displace all four chloride ligands to give bis(dithiolene) complexes . Reduction gives colloidal platinum of potential interest for catalysis .
Pharmacokinetics
It is known that the compound is a ruby-red crystalline solid that is insoluble in water and soluble in organic solvents .
Result of Action
The molecular and cellular effects of Potassium Tetrachloroplatinate(II)'s action include the formation of metal-bis(dithiolates) and shape-control colloidal platinum nanoparticles . It is also used in the induction of apoptosis in human breast cancer cells .
Action Environment
The action, efficacy, and stability of Potassium Tetrachloroplatinate(II) can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its solubility changes with temperature . Also, treatment with alcohols, especially in the presence of base, causes reduction to platinum metal .
Análisis Bioquímico
Biochemical Properties
Potassium Tetrachloroplatinate(II) is mainly used as a reagent and inorganic catalyst in various chemical reactions . It reacts with bis(dithiolates) to form metal-bis(dithiolates) with applications in laser Q-switch materials, liquid crystals, optical CD recording media, bar code materials, and superconductivity . It also reacts with capping polymers to form shape-control colloidal platinum nanoparticles for catalysis and photocatalysts .
Cellular Effects
It is known that it can be used as a precursor to synthesize CO-tolerant catalyst for hydrogen-air fuel cells . It can also act as an active and stable catalyst for selective methane oxidation .
Molecular Mechanism
The molecular mechanism of Potassium Tetrachloroplatinate(II) involves its ability to react with various ligands. For example, upon reaction with triphenylphosphine, it converts to cis-bis(triphenylphosphine)platinum chloride . The anti-cancer drug Cisplatin can similarly be prepared .
Temporal Effects in Laboratory Settings
It is known that the complex is appreciably soluble only in water . Treatment with alcohols, especially in the presence of base, causes reduction to platinum metal .
Métodos De Preparación
Potassium tetrachloroplatinate(II) can be prepared by reducing potassium hexachloroplatinate(IV) with sulfur dioxide . Another method involves reacting potassium hexachloroplatinate(IV) with cuprous chloride . The compound is appreciably soluble only in water and is one of the salts most easily obtained from platinum ores .
Análisis De Reacciones Químicas
Potassium tetrachloroplatinate(II) undergoes various types of chemical reactions:
Substitution Reactions: The chloride ligands on PtCl₄²⁻ can be displaced by many other ligands.
Reduction Reactions: Treatment with alcohols, especially in the presence of base, causes reduction to platinum metal.
Oxidation Reactions: Oxidation by hydrogen peroxide in hydrochloric acid solution results in the formation of Pt(IV) complexes.
Common reagents and conditions used in these reactions include triphenylphosphine, ammonia, and hydrogen peroxide. Major products formed from these reactions include cis-bis(triphenylphosphine)platinum chloride and cis-diamminedichloroplatinum(II) (Cisplatin) .
Comparación Con Compuestos Similares
Potassium tetrachloroplatinate(II) can be compared with other similar compounds such as:
Potassium hexachloroplatinate(IV): This compound is used as a precursor in the synthesis of potassium tetrachloroplatinate(II).
Sodium tetrachloroplatinate(II): This compound is similar in structure but is brown-colored and soluble in alcohols.
Quaternary ammonium tetrachloroplatinate salts: These salts are soluble in a broader range of organic solvents.
Potassium tetrachloroplatinate(II) is unique due to its specific solubility properties and its role as a precursor in the synthesis of various platinum coordination complexes.
Propiedades
IUPAC Name |
dipotassium;tetrachloroplatinum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRDLMCWUILSAH-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4K2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13965-91-8 (Parent) | |
| Record name | Potassium tetrachloroplatinate(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10904020 | |
| Record name | Dipotassium tetrachloroplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ruby-red solid; Soluble in water; [Merck Index] Red powder; [Sigma-Aldrich MSDS] | |
| Record name | Potassium tetrachloroplatinate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16883 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10025-99-7 | |
| Record name | Potassium tetrachloroplatinate(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), tetrachloro-, potassium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrachloroplatinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetrachloroplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















